molecular formula C19H36O3 B12973468 Methyl 18-oxooctadecanoate

Methyl 18-oxooctadecanoate

Cat. No.: B12973468
M. Wt: 312.5 g/mol
InChI Key: LHAJLOOCIUSIMM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 18-oxooctadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl stearate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled conditions to ensure the selective oxidation of the terminal methyl group to a keto group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of methyl stearate. Catalysts such as palladium or platinum are used to facilitate the oxidation process, which is carried out at elevated temperatures and pressures to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 18-oxooctadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 18-oxooctadecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and surfactants.

    Biology: It serves as a model compound for studying the metabolism of long-chain fatty acids and their derivatives.

    Medicine: Research has explored its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 18-oxooctadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as fatty acid oxidases, leading to the formation of metabolites that participate in cellular processes. The keto group allows it to form hydrogen bonds and interact with proteins and other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxooctadecanoate: Similar structure but with the keto group at the 2nd carbon position.

    Methyl 5-oxooctadecanoate: Keto group at the 5th carbon position.

    Methyl 12-oxooctadecanoate: Keto group at the 12th carbon position .

Uniqueness

Methyl 18-oxooctadecanoate is unique due to the position of the keto group at the terminal end of the carbon chain. This positioning influences its reactivity and interactions with other molecules, making it distinct from other oxooctadecanoates.

Properties

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 18-oxooctadecanoate

InChI

InChI=1S/C19H36O3/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h18H,2-17H2,1H3

InChI Key

LHAJLOOCIUSIMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCC=O

Origin of Product

United States

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